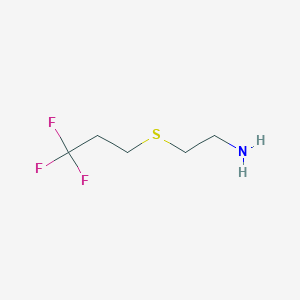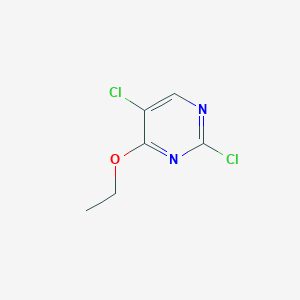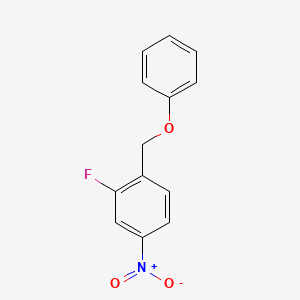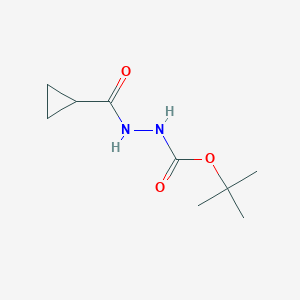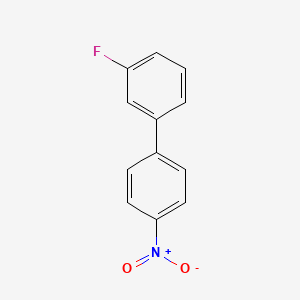
1-Fluoro-3-(4-nitrophenyl)benzene
Overview
Description
1-Fluoro-3-(4-nitrophenyl)benzene, also known as 3-fluoro-4’-nitro-1,1’-biphenyl, is a compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves photochemical reactions . For instance, the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule, was successfully achieved in high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H . This indicates the presence of a fluoro group and a nitrophenyl group attached to a benzene ring. Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used for biomolecule immobilization and bioconjugation . The compound can also undergo nitrene insertion reactions .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 217.2 . It is a non-polar molecule and is immiscible with water but readily miscible with organic solvents .Scientific Research Applications
Synthesis and Chemical Reactions
1-Fluoro-3-(4-nitrophenyl)benzene is involved in various synthetic routes and chemical reactions, demonstrating its versatility in organic synthesis. For instance, it serves as a precursor in nucleophilic aromatic substitution reactions, enabling the synthesis of novel (pentafluorosulfanyl)benzenes with specific disubstitution patterns. This capability underscores its role in producing compounds with potential applications in materials science and pharmaceuticals (Ajenjo et al., 2016).
Crystallography and Molecular Interaction Studies
The compound's crystal structure and interaction patterns have been studied, revealing insights into its molecular geometry and potential for forming stable complexes with other molecules. These studies are crucial for understanding the compound's behavior in solid-state forms, which is relevant for material science and drug formulation applications (Atioğlu et al., 2019).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used as reagents for the spectrophotometric determination of trace elements, such as molybdenum in plants. This application highlights its role in developing sensitive and specific analytical methodologies for environmental and biological samples monitoring (Feng, 2012).
Pharmacological Research
While direct applications in pharmacological research are not explicitly mentioned in the provided abstracts, compounds structurally related to this compound, such as those involving fluorination and nitration, have been explored for their biological activities, including antianxiety and anticancer properties. These studies imply the potential utility of this compound in the synthesis of biologically active molecules (Anzini et al., 2008).
Environmental and Material Sciences
The compound's role in environmental science and material engineering is highlighted through studies on its photodegradation and interactions with other substances. Understanding these processes is essential for assessing the environmental impact of aromatic nitro compounds and their derivatives, as well as for designing materials with specific optical or chemical properties (Fedorov et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-3-(4-nitrophenyl)benzene is the benzylic position of the benzene ring . This position is particularly reactive due to its resonance stabilization . The compound interacts with this position, leading to various chemical reactions .
Mode of Action
This compound interacts with its target through a free radical reaction . In this reaction, a hydrogen atom at the benzylic position is removed, resulting in the formation of a radical . This radical can then undergo further reactions, such as nucleophilic substitution .
Biochemical Pathways
The action of this compound affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body .
Result of Action
The result of the action of this compound is the formation of new compounds through free radical reactions . These reactions can lead to changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of reaction can be affected by temperature and the presence of other compounds . Additionally, the compound’s stability may be influenced by factors such as pH and light exposure .
Future Directions
The flexible chemistry of 1-Fluoro-3-(4-nitrophenyl)benzene makes it a promising compound for future research. Its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted .
Biochemical Analysis
Biochemical Properties
1-Fluoro-3-(4-nitrophenyl)benzene plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can lead to the formation of stable complexes with biomolecules, facilitating various biochemical assays and chemical syntheses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, it can affect the expression of genes related to stress responses and detoxification, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules. These temporal changes can affect the compound’s efficacy and safety in biochemical assays and experimental models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the compound’s activity, toxicity, and overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound can also be influenced by its interactions with cellular membranes and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair processes. These subcellular localizations are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-fluoro-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGFDKPPCITJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718393 | |
| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-49-3 | |
| Record name | 3-Fluoro-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

